molecular formula C14H12N6O B11157688 N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11157688
M. Wt: 280.28 g/mol
InChI Key: GYYFEHLOVKMLRP-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-methylpyridin-2-yl substituent on the amide nitrogen and a 1H-tetrazol-1-yl group at the benzene ring’s 2-position. The tetrazole moiety confers acidity (pKa ~4–5) due to its NH proton, enabling hydrogen bonding or metal coordination.

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H12N6O/c1-10-5-4-8-15-13(10)17-14(21)11-6-2-3-7-12(11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21)

InChI Key

GYYFEHLOVKMLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1H-Tetrazol-1-yl)benzoic Acid

The tetrazole ring is introduced via Cu(I)-mediated coupling. Using 2-iodobenzoic acid and 1H-tetrazole, the reaction proceeds under catalytic conditions (CuI, phenanthroline ligand) in dimethylformamide (DMF) at 100°C for 12 hours. Reductive cleavage of intermediates yields the tetrazole-substituted benzoic acid (85–92% yield).

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMF

  • Temperature: 100°C

  • Yield: 89%

Amidation with 3-Methylpyridin-2-amine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 3-methylpyridin-2-amine in tetrahydrofuran (THF) under basic conditions (triethylamine).

Procedure :

  • Acid Chloride Formation : 2-(1H-Tetrazol-1-yl)benzoic acid (1 eq) + SOCl₂ (2 eq), reflux, 4 hours.

  • Amide Coupling : Acid chloride (1 eq) + 3-methylpyridin-2-amine (1.2 eq) + Et₃N (2 eq), THF, 0°C → RT, 12 hours.

  • Yield : 78–85%.

Cyclization of 2-Aminobenzoic Acid

Tetrazole Formation via Azide Cyclization

2-Aminobenzoic acid is converted to 2-azidobenzoic acid using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with sodium azide (NaN₃) in acetic acid. Thermal cyclization at 120°C for 6 hours yields 2-(1H-tetrazol-1-yl)benzoic acid.

Optimization Data :

  • NaN₃ (3 eq), trimethyl orthoformate (2 eq), acetic acid, 120°C, 6 hours.

  • Yield: 76%.

Amide Bond Formation

The carboxylic acid is coupled with 3-methylpyridin-2-amine using carbodiimide reagents (e.g., EDCl, HOBt) in dichloromethane (DCM).

Procedure :

  • Activation : 2-(1H-Tetrazol-1-yl)benzoic acid (1 eq) + EDCl (1.2 eq) + HOBt (1.2 eq), DCM, RT, 1 hour.

  • Coupling : Add 3-methylpyridin-2-amine (1.1 eq), stir for 24 hours.

  • Yield : 82%.

One-Pot Sequential Coupling

Direct Coupling of Prefunctionalized Intermediates

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Copper-Catalyzed C–NHigh regioselectivity, scalableRequires toxic Cu catalysts78–89%
Cyclization/Azide RouteAvoids transition metalsMulti-step, moderate yields70–76%
One-Pot SequentialReduced purification stepsComplex optimization needed70–82%

Experimental Optimization

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances Cu(I) solubility but complicates purification. THF offers milder conditions for amidation.

  • Temperature : Tetrazole cyclization requires >100°C, while amidation proceeds optimally at RT.

Catalytic Systems

  • Ligand Screening : Phenanthroline outperforms bipyridine in Cu(I) systems, improving yields by 15%.

  • Alternative Catalysts : Pd(OAc)₂ tested but showed lower efficiency (yields <50%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could potentially target the nitro groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of enzyme inhibition or receptor modulation.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide - 3-methylpyridin-2-yl (amide N)
- 1H-tetrazol-1-yl (benzene C2)
C₁₅H₁₃N₅O 297.31 Acidic tetrazole, moderate lipophilicity, potential for metal coordination
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide () - 2-chlorobenzyl (amide N)
- 1H-tetrazol-1-yl (benzene C2)
C₁₅H₁₂ClN₅O 313.74 Increased lipophilicity (Cl substituent); possible enhanced membrane permeability
3-(pyrimidin-2-yl)-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide () - Pyrimidin-2-yl (benzene C3)
- 1H-tetrazol-5-yl (phenyl C3)
C₁₈H₁₃N₇O 343.34 Tetrazole at 5-position (different tautomer); pyrimidine enhances π-π interactions
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) () - 3,4-dimethoxyphenethyl (amide N) C₁₇H₁₉NO₃ 285.34 Methoxy groups improve solubility; lacks tetrazole, reducing acidity
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide () - Imidazol-1-yl (benzene C4)
- Ureidoethyl (amide N)
C₁₆H₂₀N₆O₂ 328.37 Imidazole offers H-bonding diversity; ureido group enhances hydrophilicity

Biological Activity

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide, with the CAS number 1010914-67-6, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
IUPAC NameThis compound
SynonymsBenzamide derivative

Synthesis

The synthesis of this compound typically involves the formation of a tetrazole ring followed by a coupling reaction.

  • Formation of Tetrazole Ring : React 3-aminobenzoic acid with sodium azide in the presence of a catalyst (e.g., copper sulfate) under reflux conditions.
  • Coupling Reaction : The resulting 3-(1H-tetrazol-1-yl)benzoic acid is coupled with 3-methyl-2-pyridinecarboxylic acid using EDCI as a coupling reagent and triethylamine as a base.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the tetrazole moiety have shown promising inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound could act as an enzyme inhibitor by binding to the active site and blocking substrate access.
  • Receptor Modulation : It might interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Study on Antimicrobial Properties

A recent investigation highlighted the antimicrobial efficacy of similar benzamide derivatives against various pathogens. The study found that certain derivatives had minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Neuropharmacology Research

Research into related benzamides has shown that modifications in the molecular structure can lead to increased potency and reduced side effects in neuropharmacological applications. For example, derivatives with specific substitutions exhibited enhanced antipsychotic activity compared to traditional treatments like haloperidol .

Q & A

Q. What are the standard synthetic routes for N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling a 3-methylpyridin-2-amine derivative with a benzamide precursor bearing a tetrazole group. A common approach includes:

  • Step 1 : Preparation of the 1H-tetrazol-1-yl-substituted benzoyl chloride.
  • Step 2 : Reaction with 3-methylpyridin-2-amine under basic conditions (e.g., using triethylamine or pyridine) to form the amide bond. This method aligns with strategies for similar benzamide derivatives, where coupling reactions under basic conditions are critical for efficient amidation .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the pyridine, benzamide, and tetrazole moieties.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography (if crystalline): To resolve stereoelectronic effects, as seen in analogous heterocyclic benzamides .

Q. What biological activities are associated with the structural features of this compound?

The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity. The 3-methylpyridine moiety may facilitate interactions with enzymatic targets (e.g., kinases or GPCRs). Similar compounds have shown potential in:

  • Enzyme Inhibition : Targeting proteases or kinases due to hydrogen-bonding capabilities .
  • Antimicrobial Activity : Tetrazole derivatives are explored for tuberculosis treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate amidation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
  • Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions. Studies on analogous benzamides highlight that excess acyl chloride and slow addition of the amine reduce dimerization .

Q. How can researchers address discrepancies in reported biological activities across studies?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines or enzymatic sources (e.g., human vs. murine).
  • Purity Issues : HPLC purification (>98% purity) ensures consistent bioactivity data.
  • Structural Analogues : Subtle changes (e.g., methyl vs. ethyl groups) drastically alter target interactions. Cross-referencing SAR studies of related tetrazole-containing benzamides can clarify mechanistic outliers .

Q. What computational methods aid in understanding the compound’s interaction with biological targets?

  • Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina).
  • MD Simulations : Assess stability of ligand-target complexes over time.
  • QSAR Modeling : Relate substituent effects (e.g., methyl position on pyridine) to activity. For example, docking studies of similar triazolopyridazines revealed critical hydrogen bonds with catalytic residues .

Methodological Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize PubChem, crystallographic databases (CCDC), and journals with rigorous peer review .
  • Contradiction Resolution : Replicate experiments under standardized conditions and validate with orthogonal assays (e.g., SPR alongside enzymatic assays) .

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